rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptane-1-carboxylic acid: is a bicyclic compound characterized by its unique structure, which includes a methoxy group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with norbornene, a bicyclic hydrocarbon.
Methoxylation: Introduction of the methoxy group can be achieved through a methoxylation reaction, often using methanol in the presence of a catalyst.
Carboxylation: The carboxylic acid group is introduced via a carboxylation reaction, which can be performed using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the methoxylation and carboxylation reactions are carried out sequentially.
Catalysts: Employing specific catalysts to enhance the efficiency and yield of the reactions.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed.
Major Products
Oxidation: Formation of 2-hydroxybicyclo[2.2.1]heptane-1-carboxylic acid.
Reduction: Formation of 2-methoxybicyclo[2.2.1]heptane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting processes such as inflammation or pain signaling.
Comparison with Similar Compounds
Similar Compounds
rac-(1R,2S,4R)-2-hydroxybicyclo[2.2.1]heptane-1-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
rac-(1S,2S,4R)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid: Contains an azabicyclic structure with different functional groups.
Uniqueness
rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its specific combination of a methoxy group and a carboxylic acid within a bicyclic framework, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
2763584-08-1 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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